molecular formula C9H8O3 B8521803 5-(2-Furyl)-2,4-pentadienoic acid

5-(2-Furyl)-2,4-pentadienoic acid

Cat. No. B8521803
M. Wt: 164.16 g/mol
InChI Key: HVXXQBBWVWERDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Furyl)-2,4-pentadienoic acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Furyl)-2,4-pentadienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Furyl)-2,4-pentadienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Furyl)-2,4-pentadienoic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

5-(furan-2-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C9H8O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h1-7H,(H,10,11)

InChI Key

HVXXQBBWVWERDN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyllithium (70 mL of 2.5 N solution) was added to 350 mL of anhydrous tetrahydrofuran (THF) at −65° C. A solution of diethylphosphonoacetic acid (15.9 g) in 130 mL of anhydrous THF was added dropwise to the stirred solution at −65° C. over a period of 75 minutes. The resulting solution was stirred at −65° C. for an additional 30 minutes and then a solution of trans-3-(2-furyl)acrolein (10.0 g) in 85 mL of anhydrous THF was added to the reaction at −65° C. over a period of 2 hours. The reaction was allowed to warm to room temperature and stirred overnight. The reaction was then acidified with 5% hydrochloric acid (85 mL) to a pH of 3.5 followed by addition of 30 mL of water. The aqueous layer was extracted with 50 mL of ether twice and with 50 mL of ethyl acetate once. The combined organic extract was dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to give an oil. The crude oil was dissolved in 45 mL of hot methanol and then refrigerated overnight. The crystals formed were filtered and dried under vacuum to afford 9.2 g of the desired 5-(2-furyl)-2,4-pentadienoic acid. 1H NMR (acetone-d6, 300 MHz), δ (ppm) 7.64 (broad s, 1H), 7.42 (m, 1H), 6.86 (m, 2H), 6.58 (m, 2H), 6.05 (d, 1H).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
solvent
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.